molecular formula C10H6ClNO2 B14642904 8-Chloro-1H-2-benzazepine-1,3(2H)-dione CAS No. 56820-61-2

8-Chloro-1H-2-benzazepine-1,3(2H)-dione

Cat. No.: B14642904
CAS No.: 56820-61-2
M. Wt: 207.61 g/mol
InChI Key: RIWBBIUDGBUCND-UHFFFAOYSA-N
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Description

8-Chloro-1H-2-benzazepine-1,3(2H)-dione is a chemical compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione typically involves the chlorination of a benzazepine precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1H-2-benzazepine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzazepine dione with additional oxygen functionalities, while substitution could result in various substituted benzazepines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzazepine-1,3(2H)-dione: Lacks the chlorine substituent.

    8-Bromo-1H-2-benzazepine-1,3(2H)-dione: Contains a bromine atom instead of chlorine.

    8-Methyl-1H-2-benzazepine-1,3(2H)-dione: Contains a methyl group instead of chlorine.

Uniqueness

8-Chloro-1H-2-benzazepine-1,3(2H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can affect the compound’s electronic properties, making it distinct from its analogs.

Properties

CAS No.

56820-61-2

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

8-chloro-2-benzazepine-1,3-dione

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-9(13)12-10(14)8(6)5-7/h1-5H,(H,12,13,14)

InChI Key

RIWBBIUDGBUCND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)NC2=O)Cl

Origin of Product

United States

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